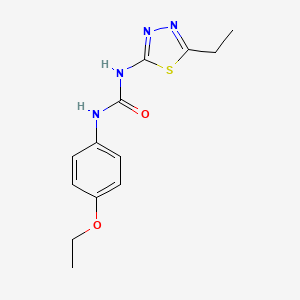![molecular formula C14H20N4O2S B5874972 1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B5874972.png)
1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. This compound is also known as APT or 2-APEPT and is synthesized through a specific method. In
Mécanisme D'action
The mechanism of action of 1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone is not fully understood. However, it has been suggested that the compound works by inhibiting specific enzymes or receptors in cancer cells or beta-amyloid peptides. This inhibition leads to the disruption of the cancer cell's growth or beta-amyloid aggregation, which ultimately results in cell death or prevention of disease progression.
Biochemical and Physiological Effects:
1-Allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects in scientific research. It has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment. Additionally, the compound has been shown to reduce the levels of beta-amyloid peptides in vitro, which is a promising effect for Alzheimer's disease treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone in lab experiments is its potency and specificity for inhibiting cancer cell growth or beta-amyloid aggregation. This allows for more precise and targeted research. However, the compound's limited solubility in water can pose a challenge for certain experiments, and its potential toxicity at high concentrations can also be a limitation.
Orientations Futures
There are several future directions for research on 1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone. One direction is to further investigate its potential therapeutic uses in other areas, such as Parkinson's disease or Huntington's disease. Another direction is to optimize the synthesis method to improve the compound's solubility and reduce potential toxicity. Additionally, more research is needed to fully understand the mechanism of action of the compound and its effects on various biological pathways.
Méthodes De Synthèse
The synthesis of 1-allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone involves the reaction of 2-mercapto-N-(1-piperidinyl)acetamide with allyl isocyanate in the presence of a base. The reaction yields the desired product, which can be further purified using various techniques. This synthesis method has been optimized to produce high yields of the compound with purity suitable for scientific research.
Applications De Recherche Scientifique
1-Allyl-6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone has been studied for its potential therapeutic uses in various areas of research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells, including breast cancer, lung cancer, and melanoma. Additionally, the compound has been studied for its potential use in treating Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of the disease.
Propriétés
IUPAC Name |
6-amino-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-6-18-11(15)9-12(19)16-14(18)21-10-13(20)17-7-4-3-5-8-17/h2,9H,1,3-8,10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMFLIXHRAUZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CC(=O)N=C1SCC(=O)N2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5874897.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)

![5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5874933.png)

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5874954.png)

![N-(4-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5874965.png)



![N'-[(4-biphenylylacetyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5874981.png)
![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperidine](/img/structure/B5874985.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5874988.png)